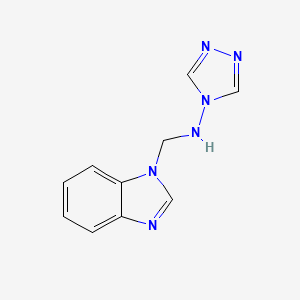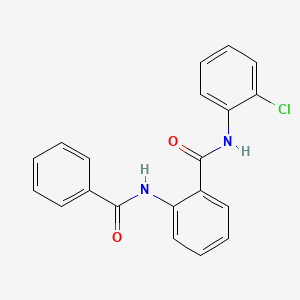![molecular formula C20H16Cl2N2OS B3458365 3-(2,5-dichlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B3458365.png)
3-(2,5-dichlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acrylamide
説明
3-(2,5-dichlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its ability to inhibit the growth of cancer cells, making it a promising candidate for cancer treatment.
作用機序
The mechanism of action of 3-(2,5-dichlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acrylamide involves the inhibition of the Akt/mTOR signaling pathway, which plays a crucial role in the growth and survival of cancer cells. This compound has been found to induce apoptosis (cell death) in cancer cells by activating the caspase pathway. It also inhibits the migration and invasion of cancer cells, which are important factors in the metastasis of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2,5-dichlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acrylamide have been extensively studied. This compound has been found to induce cell cycle arrest in cancer cells, which prevents them from dividing and proliferating. It also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. Additionally, this compound has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment.
実験室実験の利点と制限
The advantages of using 3-(2,5-dichlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acrylamide in lab experiments include its potent anticancer activity, low toxicity in normal cells, and ability to inhibit drug-resistant cancer cells. However, there are some limitations to using this compound in lab experiments, including its relatively high cost and the need for specialized equipment and expertise to synthesize and purify the compound.
将来の方向性
There are many possible future directions for research on 3-(2,5-dichlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acrylamide. Some potential areas of research include:
1. Optimization of the synthesis method to improve yield and purity.
2. Investigation of the mechanism of action at the molecular level to gain a better understanding of how this compound inhibits cancer cell growth.
3. Evaluation of the efficacy of this compound in animal models of cancer to determine its potential for clinical use.
4. Development of new formulations of this compound that can be administered in different ways, such as orally or topically.
5. Investigation of the potential for this compound to be used in combination with other anticancer drugs to enhance their effectiveness.
Conclusion:
In conclusion, 3-(2,5-dichlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acrylamide is a promising compound with potent anticancer activity and low toxicity in normal cells. Its mechanism of action involves the inhibition of the Akt/mTOR signaling pathway and induction of apoptosis in cancer cells. While there are some limitations to using this compound in lab experiments, there are many possible future directions for research on this compound that could lead to its development as a new cancer treatment.
科学的研究の応用
The potential applications of 3-(2,5-dichlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acrylamide in scientific research are numerous. This compound has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the treatment of drug-resistant cancers.
特性
IUPAC Name |
(E)-3-(2,5-dichlorophenyl)-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2OS/c1-13-3-2-4-14(9-13)10-17-12-23-20(26-17)24-19(25)8-5-15-11-16(21)6-7-18(15)22/h2-9,11-12H,10H2,1H3,(H,23,24,25)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGWUWURBRRVEG-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C=CC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3-{[(4-chlorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3458293.png)
![5,5'-[1,4-phenylenebis(oxy)]bis[2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B3458302.png)



![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B3458335.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)acrylamide](/img/structure/B3458340.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)acrylamide](/img/structure/B3458342.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B3458345.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B3458354.png)
![3-(3,4-dichlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B3458361.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B3458373.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B3458381.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B3458385.png)